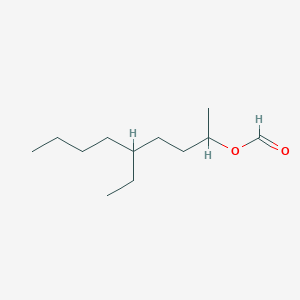

5-Ethylnonan-2-yl formate

Description

Significance of Branched Formate (B1220265) Esters in Organic Chemistry

The introduction of branching in the alcohol moiety of a formate ester, as seen in 5-Ethylnonan-2-yl formate, imparts unique physical and chemical properties. Branching can influence a molecule's volatility, viscosity, and biodegradability, making these esters particularly interesting for specialized applications. exxonmobilchemical.com The steric hindrance provided by the branched alkyl group can also affect the reactivity of the ester functional group. nih.gov In the realm of organic synthesis, the specific stereochemistry of branched esters, such as the (2R, 5R) configuration in one of the known isomers of this compound, is of paramount importance as it can dictate the outcome of stereoselective reactions. nih.gov The study of how different branching patterns influence polymer properties is also an active area of research. nih.gov

Overview of Current Research Trajectories for Formate Esters

Current research on formate esters is largely driven by the principles of green chemistry. A significant trend is the use of biocatalysts, such as lipases, for their synthesis. conicet.gov.ar Enzymatic methods offer high selectivity and operate under mild conditions, reducing the environmental impact compared to traditional chemical methods. Another prominent research avenue involves the development of novel catalytic systems for formylation reactions. For instance, gold nanoparticles supported on titanium dioxide have been shown to effectively catalyze the aerobic oxidative coupling of alcohols with paraformaldehyde to produce formate esters. nih.govresearchgate.netresearchgate.net This method is notable for its efficiency with primary alcohols and its applicability to more sterically hindered secondary alcohols. nih.gov Furthermore, chemoselective methods for the deoxygenation of secondary benzylic alcohols via a formylation-reduction sequence are being explored, highlighting the role of formate esters as reactive intermediates. d-nb.info

Specific Academic Context of this compound Research

Direct and extensive academic research specifically focused on this compound is not widely documented in publicly available literature. Its existence is confirmed through chemical databases, which provide its fundamental properties. nih.gov The compound is the formate ester of 5-ethyl-2-nonanol (B92646). nist.gov

The synthesis of this compound would likely proceed via the esterification of 5-ethyl-2-nonanol with formic acid or a derivative thereof. Given that 5-ethyl-2-nonanol is a branched secondary alcohol, synthesis methods applicable to such sterically hindered alcohols would be relevant. nih.govgoogle.com For example, the use of boron oxide as a reagent for the direct esterification of formic acid with secondary alcohols has been reported to yield pure formate esters. cdnsciencepub.com

While specific studies on this compound are scarce, research on analogous long-chain branched alkyl formates and other esters provides a framework for understanding its potential properties and applications. The influence of alkyl chain length and branching on the properties of self-assembled monolayers and the mobility of polymer thin-film transistors are areas where such molecules could be of interest. nih.govacs.org

Structure

3D Structure

Properties

CAS No. |

5420-96-2 |

|---|---|

Molecular Formula |

C12H24O2 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

5-ethylnonan-2-yl formate |

InChI |

InChI=1S/C12H24O2/c1-4-6-7-12(5-2)9-8-11(3)14-10-13/h10-12H,4-9H2,1-3H3 |

InChI Key |

JUOSDMKWVRJBHD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CCC(C)OC=O |

Origin of Product |

United States |

Advanced Analytical Techniques for Characterization and Structural Elucidation of 5 Ethylnonan 2 Yl Formate

Spectroscopic Methods for Structural Analysis of Branched Formate (B1220265) Esters

Spectroscopic techniques are indispensable for the detailed structural analysis of organic molecules. By probing the interactions of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer insights into the chemical environment of atoms and the nature of chemical bonds, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) in Formate Ester Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic compounds. For formate esters, both ¹H and ¹³C NMR provide critical data for structural confirmation. orgchemboulder.comresearchgate.net

In the ¹H NMR spectrum of 5-ethylnonan-2-yl formate, the formyl proton (H-C=O) is expected to appear as a distinct singlet at a downfield chemical shift, typically around 8.0-8.5 ppm. researchgate.net The proton on the carbon bearing the oxygen (CH-O) would also be shifted downfield to approximately 3.7-4.1 ppm due to the deshielding effect of the adjacent oxygen atom. orgchemboulder.com The remaining aliphatic protons would appear in the more upfield region of the spectrum.

The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. The carbonyl carbon of the formate group is highly deshielded and typically resonates in the range of 160-175 ppm. researchgate.netechemi.com The carbon atom bonded to the ester oxygen (C-O) is also shifted downfield, appearing around 60-70 ppm. echemi.com The remaining aliphatic carbons will have chemical shifts in the typical alkane region.

Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |

| Formyl H | 8.0 - 8.5 | Carbonyl C | 160 - 175 |

| -O-CH- | 3.7 - 4.1 | -O-C H- | 60 - 70 |

| Alkyl H's | 0.8 - 1.7 | Alkyl C's | 10 - 40 |

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For an ester like this compound, the most prominent absorption bands are associated with the carbonyl (C=O) and carbon-oxygen (C-O) bonds. quimicaorganica.org

The C=O stretching vibration in aliphatic esters gives rise to a strong, sharp absorption band in the region of 1735-1750 cm⁻¹. orgchemboulder.comquimicaorganica.org The C-O stretching vibrations are also characteristic, typically appearing as two distinct bands between 1000 and 1300 cm⁻¹. quimicaorganica.org The presence of these specific bands provides strong evidence for the formate ester functionality.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C=O | Stretch | 1735 - 1750 | Strong |

| C-O | Stretch | 1000 - 1300 | Medium to Strong |

| C-H | Stretch (sp³) | 2850 - 3000 | Medium to Strong |

Mass Spectrometry for Molecular and Fragment Analysis of Branched Esters

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Branched Chain Identification in Formate Esters

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the sample, causing ionization and extensive fragmentation. udel.edu The resulting mass spectrum is a fingerprint of the molecule, with the fragmentation pattern providing valuable structural information. For esters, common fragmentation pathways include α-cleavage and McLafferty rearrangement. whitman.edujove.comlibretexts.org

The molecular ion peak (M⁺) for this compound would be observed at m/z 200. Key fragmentation patterns would help in identifying the branched structure. The loss of the alkoxy group is a common fragmentation for esters. libretexts.org Another significant fragmentation pathway is the McLafferty rearrangement, which is characteristic for esters with a γ-hydrogen on the alcohol portion, leading to a specific fragment ion. whitman.edujove.com The fragmentation of the alkyl chain can also provide clues about the branching.

Predicted EI-MS Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 200 | [C₁₂H₂₄O₂]⁺˙ | Molecular Ion |

| 155 | [C₁₀H₂₃O]⁺ | Loss of CHO |

| 45 | [CHO₂]⁺ | α-cleavage |

| 88 | [C₄H₈O₂]⁺˙ | McLafferty Rearrangement |

Tandem Mass Spectrometry (MS/MS) for Elucidating Branching Positions and Fragment Pathways

Tandem Mass Spectrometry (MS/MS or MS²) is a technique where two or more mass analyzers are used in sequence to analyze a sample. wikipedia.org In a typical MS/MS experiment, a specific precursor ion from the first mass spectrometer (MS1) is selected, fragmented, and the resulting product ions are analyzed in the second mass spectrometer (MS2). wikipedia.org This process allows for a more detailed structural elucidation by establishing relationships between precursor and product ions.

For this compound, an MS/MS experiment could involve selecting the molecular ion (m/z 200) or a primary fragment ion and inducing further fragmentation. The resulting fragmentation pattern can provide more definitive information about the location of the ethyl branch on the nonane (B91170) chain. This technique is particularly useful in differentiating between isomers that might produce similar initial mass spectra. nih.govnih.govelsevierpure.com

High-Resolution Accurate Mass (HRAM) Spectrometry for Elemental Composition Determination of this compound

High-Resolution Accurate Mass (HRAM) Spectrometry measures the mass-to-charge ratio of an ion with very high precision, typically to four or five decimal places. This accuracy allows for the unambiguous determination of the elemental composition of the ion. nih.gov

By comparing the experimentally measured accurate mass of the molecular ion of this compound to the calculated theoretical mass, its elemental formula (C₁₂H₂₄O₂) can be confirmed. This is a critical step in the identification of an unknown compound and provides a high degree of confidence in the assigned structure. HRAM can also be applied to fragment ions to determine their elemental compositions, further aiding in the elucidation of fragmentation pathways. nih.gov

Application of Covalent Adduct Chemical Ionization Mass Spectrometry for Structural Differentiation

Covalent Adduct Chemical Ionization (CACI) Mass Spectrometry is a powerful technique for the structural elucidation of molecules, particularly for differentiating isomers by locating specific structural features like double bonds or branching points. In CACI-MS, a reagent gas is used to form covalent adducts with the analyte molecule in the ion source. The subsequent fragmentation of this adduct in the mass spectrometer provides structurally informative ions that are often not produced by conventional electron ionization (EI).

For a branched ester like this compound, a reagent like acetonitrile (B52724) could be employed. The self-reaction of acetonitrile in the chemical ionization plasma can produce reactive species such as the (1-methyleneimino)-1-ethenylium ion (MIE, m/z 54). nih.gov While often used to locate double bonds in unsaturated fatty acid methyl esters, the principles of CACI-MS can be extended to probe the structure of saturated branched compounds. nih.gov

The fragmentation of the [M+adduct]⁺ ion is directed by the location of the covalent bond. In the case of this compound, the adduct could potentially interact with the ester functional group or the hydrocarbon backbone. Collision-induced dissociation (CID) of the selected adduct ion would likely yield fragment ions resulting from cleavages around the ethyl branch at the C5 position. The resulting mass spectrum, with its unique fragmentation pattern, would serve as a fingerprint to distinguish this compound from its other structural isomers, such as 3-methyl-2-decyl formate or undecan-3-yl formate, by providing clear evidence of the specific branching structure. This technique is particularly valuable when standard EI-MS yields ambiguous spectra due to extensive fragmentation or rearrangement.

Chromatographic Separations of Branched Formate Esters

Chromatography is the cornerstone for separating complex mixtures of volatile compounds and their isomers. For branched formate esters, both gas and liquid chromatography, coupled with mass spectrometry, provide the necessary resolution and identification capabilities.

Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the profiling of volatile and semi-volatile esters like this compound. nih.gov The separation in GC is based on the compound's volatility and its interaction with the stationary phase of the capillary column. The high efficiency of modern capillary columns allows for the separation of closely related isomers.

In a typical GC-MS analysis, the sample is injected into a heated inlet, which vaporizes the components. The carrier gas (usually helium) transports the vaporized analytes onto the column. chromforum.org The column is housed in an oven where the temperature can be precisely controlled and programmed to increase over time, facilitating the elution of compounds with different boiling points. ekb.eg For ester profiling, columns with polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., DB-WAX) or cyanopropylpolysiloxane, are often used to achieve good separation. chromforum.orgmdpi.com

Upon elution from the column, the separated compounds enter the mass spectrometer. Electron ionization (EI) at 70 eV is the most common ionization method, causing reproducible fragmentation of the molecule. chromforum.org The resulting mass spectrum provides a molecular fingerprint that can be compared against spectral libraries (e.g., NIST, Wiley) for identification. chromforum.org For this compound, characteristic fragments would include ions resulting from the loss of the formate group, cleavage at the ethyl branch, and other hydrocarbon fragments.

Table 1: Illustrative GC-MS Parameters for Ester Profiling

| Parameter | Typical Value/Condition |

|---|---|

| GC System | Agilent 7890N or similar |

| Column | DB-WAX or Rtx-5MS (30-60 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium, constant flow rate of 1.0-1.5 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 50 °C (hold 2 min), ramp at 10 °C/min to 240 °C (hold 5 min) |

| MS System | Agilent 5975C or similar |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 30-450 |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 250 °C |

While GC-MS is ideal for volatile compounds, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry offers a complementary approach, especially for less volatile esters or when derivatization is employed. UHPLC utilizes columns with sub-2 µm particles, providing higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. nih.gov

For non-polar compounds like branched esters, reversed-phase (RP) chromatography is the most common mode. Separation is achieved based on the hydrophobic interactions between the analyte and the stationary phase (e.g., C18). nih.gov A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) is typically used. molnar-institute.com For a relatively non-polar compound like this compound, a high percentage of organic solvent would be required.

The challenge with analyzing highly volatile compounds by LC-MS is potential loss of the analyte before or during ionization. chromatographyonline.com However, for isomer profiling, the selectivity of different stationary phases can be exploited. For instance, shape-selective columns can differentiate between linear and branched isomers. Mass spectrometric detection, often using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) with appropriate mobile phase additives (e.g., ammonium (B1175870) formate), provides molecular weight information and fragmentation data for identification. sigmaaldrich.comnih.gov

Table 2: Illustrative UHPLC-MS Parameters for Isomer Profiling

| Parameter | Typical Value/Condition |

|---|---|

| UHPLC System | Thermo Vanquish or Waters Acquity |

| Column | Reversed-Phase C18 or C8 (e.g., Kinetex, Acquity BEH), 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% Formic Acid |

| Gradient | Start at 60% B, increase to 95% B over 10 min |

| Flow Rate | 0.4-0.6 mL/min |

| Column Temperature | 40 °C |

| MS System | High-Resolution MS (e.g., Orbitrap, Q-TOF) |

| Ionization Mode | APCI or ESI (Positive) |

| Spray Voltage | 3.5-4.5 kV |

| Sheath/Nebulizer Gas | Nitrogen |

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a given analytical method. gcms.cz For GC analysis, derivatization is used to increase volatility, improve thermal stability, and enhance detector response. youtube.com For formate esters, while already volatile, derivatization can be used to improve the separation of complex isomer mixtures.

One strategy involves the transesterification of the formate ester to a different ester, for example, a methyl or ethyl ester, using reagents like boron trifluoride in methanol (BF₃-MeOH). youtube.com This can alter the retention characteristics and potentially improve resolution from interfering compounds.

Another powerful approach is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com While this compound itself does not have an active hydrogen, derivatization could be applied to its precursor alcohol (5-ethylnonan-2-ol) before esterification. Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. sigmaaldrich.com Analyzing the silylated alcohol provides an indirect but highly sensitive and specific method for quantifying the corresponding formate ester, assuming a known conversion yield. This can also aid in confirming the structure of the alcohol moiety. Such reactions are typically optimized for temperature and time to ensure complete conversion. sigmaaldrich.com

For LC-MS, derivatization can be used to introduce a readily ionizable group to the molecule, thereby enhancing detection sensitivity in ESI-MS.

Chiral Analysis Methodologies for this compound Enantiomers

The carbon atom at the 2-position of this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers (R and S forms). Since enantiomers often exhibit different biological activities, their separation and quantification are crucial. gcms.cz Chiral chromatography is the primary technique for this purpose. chromatographyonline.com

Chiral Gas Chromatography (GC): This is a highly effective method for separating volatile enantiomers. azom.com The separation is achieved using a chiral stationary phase (CSP), which is typically a cyclodextrin (B1172386) derivative coated onto a polysiloxane backbone. gcms.czchromatographyonline.com These CSPs create a chiral environment within the column, leading to differential interactions (e.g., via inclusion complexation) with the two enantiomers. azom.com This results in different retention times, allowing for their separation and quantification. The choice of the specific cyclodextrin derivative (e.g., permethylated, diacetylated) can significantly affect the selectivity and resolution of the enantiomeric pair. chromatographyonline.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another robust method for enantiomeric separation. slideshare.net It can be performed in several modes, including normal phase, reversed-phase, and polar organic mode. sigmaaldrich.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC phases) are widely used. sigmaaldrich.comslideshare.net The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole, and steric interactions, between the enantiomers and the chiral selector. sigmaaldrich.com For LC-MS compatibility, mobile phases containing volatile salts like ammonium formate or ammonium acetate (B1210297) are employed. sigmaaldrich.com

An alternative to direct chiral chromatography is the use of a chiral derivatizing agent . In this indirect approach, the racemic mixture is reacted with a pure enantiomer of a chiral reagent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral column (either GC or HPLC). slideshare.net After separation, the challenge lies in relating the detector response of the diastereomers back to the original enantiomer concentrations.

Table 3: Summary of Chiral Analysis Methodologies for this compound

| Method | Principle | Stationary Phase (CSP) / Reagent | Advantages | Considerations |

|---|---|---|---|---|

| Chiral GC | Direct separation of enantiomers | Derivatized Cyclodextrins (e.g., Rt-βDEXsm) | High resolution, high sensitivity, ideal for volatiles | Requires optimization of temperature program; CSP selection is crucial |

| Chiral HPLC | Direct separation of enantiomers | Polysaccharide-based (e.g., Chiralpak) or Macrocyclic Glycopeptide (e.g., CHIROBIOTIC) | Broad applicability, multiple separation modes (NP, RP, Polar) | Mobile phase composition and temperature are critical for resolution |

| Indirect Method (Derivatization) | Conversion to diastereomers, separation on achiral column | Chiral derivatizing agent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) | Uses standard achiral columns | Requires chirally pure reagent; reaction must be quantitative without racemization |

Mechanistic Studies on the Formation and Reactivity of 5 Ethylnonan 2 Yl Formate

Elucidation of Reaction Mechanisms in Chemo-Catalytic Synthesis of Formate (B1220265) Esters

The most common method for the synthesis of formate esters, including 5-ethylnonan-2-yl formate, is the Fischer esterification of the corresponding alcohol with formic acid, typically in the presence of an acid catalyst. masterorganicchemistry.com The reaction involves the conversion of 5-ethylnonan-2-ol with formic acid to yield this compound and water.

The mechanism for this acid-catalyzed esterification proceeds through several equilibrium steps:

Protonation of the Carbonyl Oxygen: The formic acid is first protonated by the acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. chemrxiv.org

Nucleophilic Attack by the Alcohol: The secondary alcohol, 5-ethylnonan-2-ol, acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. chemrxiv.org

Proton Transfer: A proton is transferred from the oxonium ion of the alcohol moiety to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final product, this compound, and regenerate the acid catalyst. chemrxiv.org

Other chemo-catalytic methods for formate ester synthesis include the reaction of alcohols with paraformaldehyde in the presence of catalysts like Au/TiO₂. This process involves the formation of a hemiacetal intermediate, which is then oxidized to the formate ester.

Investigation of Enzymatic Reaction Mechanisms in Biocatalytic Esterification of Branched Alcohols

Enzymatic synthesis offers a green and highly selective alternative to chemical catalysis for the production of esters. Lipases are the most commonly used enzymes for this purpose, catalyzing esterification in non-aqueous or low-water environments to shift the equilibrium from hydrolysis to synthesis. viu.cayoutube.com The synthesis of this compound would involve the reaction of 5-ethylnonan-2-ol with formic acid catalyzed by a suitable lipase (B570770).

The general mechanism for lipase-catalyzed esterification involves a two-step ping-pong mechanism:

Acyl-Enzyme Complex Formation: The active site of the lipase, which contains a catalytic triad (B1167595) (commonly serine, histidine, and aspartate), reacts with the carboxylic acid (formic acid). The serine hydroxyl group attacks the carbonyl carbon of the formic acid to form a tetrahedral intermediate. This intermediate then collapses, releasing water and forming a covalent acyl-enzyme complex. nih.govnih.gov

Nucleophilic Attack by Alcohol: The alcohol (5-ethylnonan-2-ol) then enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme complex. This forms another tetrahedral intermediate, which then breaks down to release the ester product (this compound) and regenerate the free enzyme. nih.govnih.gov

Studies on the enzymatic synthesis of other formate esters, such as octyl formate and phenethyl formate, using immobilized lipases like Novozym 435 have demonstrated high conversion yields. nih.govnih.gov However, research has also shown that some lipases, like that from Rhizomucor miehei, can exhibit high selectivity for primary alcohols, showing little to no reactivity with secondary alcohols. nih.gov Therefore, the selection of an appropriate lipase with activity towards branched secondary alcohols would be crucial for the successful biocatalytic synthesis of this compound. The efficiency of the enzymatic synthesis is influenced by factors such as the molar ratio of reactants, temperature, and the solvent used. nih.govnih.gov

Table 1: Influence of Reactant Molar Ratio on the Enzymatic Synthesis of Formate Esters (Model Reaction: Phenethyl Formate)

| Formic Acid:Phenethyl Alcohol Molar Ratio | Conversion Yield (%) |

| 1:1 | 55.87 |

| 1:3 | 65.31 |

| 1:5 | 71.40 |

| 1:7 | 68.36 |

| 1:9 | 67.85 |

| 1:11 | 67.62 |

| (Data adapted from a study on phenethyl formate synthesis using Novozym 435 lipase. It is presented here as a model for the optimization of this compound synthesis.) nih.gov |

Studies on Hydrolysis Pathways for Branched Formate Esters

Hydrolysis, the cleavage of an ester by water, can be catalyzed by acid, base, or occur under neutral conditions. The products of the hydrolysis of this compound would be formic acid and 5-ethylnonan-2-ol.

The acid-catalyzed hydrolysis of esters is the reverse of Fischer esterification. nih.gov The mechanism involves the protonation of the ester's carbonyl oxygen, followed by the nucleophilic attack of water to form a tetrahedral intermediate. After proton transfers, the alcohol (5-ethylnonan-2-ol) is eliminated, and subsequent deprotonation yields formic acid. The reaction is an equilibrium process, and is driven to completion by using a large excess of water. nih.gov

Kinetic studies on the hydrolysis of simple alkyl formates show that the rate of hydrolysis increases in the order of methyl formate < ethyl formate. The rate for isopropyl formate (a secondary ester) was found to be similar to that of ethyl formate. researchgate.net This suggests that the steric hindrance from the branched alkyl group in this compound might influence the rate of hydrolysis, but the electronic effects are also significant. For most esters with primary and secondary alkyl groups, the hydrolysis proceeds via the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). However, for esters with bulky alkyl groups that can form stable carbocations (like tertiary alcohols), an AAL1 mechanism (Alkyl-oxygen cleavage, unimolecular) can occur, especially in concentrated acid. nih.gov Given that 5-ethylnonan-2-ol forms a secondary carbocation, the AAC2 pathway is the most probable mechanism for the hydrolysis of its formate ester under typical dilute acid conditions.

Table 2: Kinetic Data for the Hydrolysis of Simple Formate Esters in Neutral Medium

| Ester | Temperature (°C) | Rate Constant (k₀ x 10⁶ s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| Methyl Formate | 25 | 0.40 | 57.6 |

| Ethyl Formate | 25 | 0.25 | 47.3 |

| Isopropyl Formate | - | (Rate similar to ethyl formate) | - |

| (Data adapted from studies on simple alkyl formates. This serves as a baseline for predicting the kinetic behavior of this compound.) researchgate.net |

Neutral Hydrolysis: The hydrolysis of formate esters can also proceed in neutral water, although the reaction is typically slow. Studies have shown that this reaction can be autocatalytic, as the formic acid produced can catalyze further hydrolysis. researchgate.net The mechanism for neutral hydrolysis is generally considered to be a unimolecular alkyl-oxygen fission (AAL1-like) or a bimolecular process involving water acting as a weak nucleophile.

Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis is an irreversible process that goes to completion because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack. nih.govpolimi.it The mechanism is a BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) process. epa.gov It involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the this compound, forming a tetrahedral intermediate. This intermediate then collapses, expelling the 5-ethylnonan-2-oxide anion as the leaving group to form formic acid. The alkoxide is a strong base and immediately deprotonates the formic acid to yield formate and 5-ethylnonan-2-ol. ucalgary.ca Because the reaction consumes hydroxide ions, it is considered base-promoted rather than base-catalyzed. ucalgary.ca

Exploration of Other Reactivity Pathways Pertinent to Branched Formate Esters

Besides hydrolysis, formate esters can undergo other significant reactions. The reactivity of this compound can be predicted based on the behavior of other formate esters.

Reaction with Organometallic Reagents: Formate esters react with an excess of strong organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), to produce secondary alcohols after an acidic workup. libretexts.orgpearson.com The reaction with this compound would proceed via a two-step addition. First, the Grignard reagent would add to the carbonyl carbon, leading to the elimination of the magnesium salt of 5-ethylnonan-2-oxide and the formation of an intermediate aldehyde. This aldehyde is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. Subsequent protonation of the resulting alkoxide yields a secondary alcohol where both alkyl groups attached to the carbinol carbon originate from the Grignard reagent. ucalgary.calibretexts.org

Reduction: Formate esters can be reduced to primary alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to two alcohol molecules. In the case of this compound, this would yield methanol (B129727) (from the formate part) and 5-ethylnonan-2-ol (from the alcohol part). The mechanism involves nucleophilic acyl substitution by a hydride ion, forming an intermediate aldehyde, which is then further reduced to the primary alcohol.

Computational Chemistry and Theoretical Modeling of 5 Ethylnonan 2 Yl Formate

Conformational Analysis and Energetics of Branched Formate (B1220265) Esters

The conformational landscape of a flexible molecule like 5-Ethylnonan-2-yl formate is vast. A thorough conformational analysis is the first step in understanding its structure-property relationships.

The structure of this compound features several rotatable bonds, leading to a multitude of possible conformations. Identifying the most stable conformers involves systematically exploring the potential energy surface of the molecule. This process would typically begin with a molecular mechanics-based conformational search to generate a large number of initial structures.

Key intramolecular interactions that would stabilize certain conformers of this compound include:

Dipole-dipole interactions: The ester group possesses a significant dipole moment, which will influence the orientation of the alkyl chains.

Steric hindrance: The ethyl group at the 5-position and the methyl group at the 2-position introduce steric bulk, which will restrict rotation around nearby bonds and disfavor conformations where these groups are in close proximity.

While specific data for this compound is not available, studies on simpler esters like methyl formate have identified cis and trans conformers related to the orientation around the C-O bond of the ester group. aanda.org For this compound, a multitude of additional conformers would arise from rotations around the C-C bonds in the nonyl and ethyl chains.

Table 1: Hypothetical Stable Conformers of this compound

| Conformer ID | Dihedral Angle (C1-O2-C3-C4) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| A | ~0° (cis) | 0.00 | Folded structure with favorable van der Waals contacts between alkyl chains. |

| B | ~180° (trans) | 0.5 - 1.5 | Extended, linear-like structure minimizing steric clashes. |

| C | Gauche (various) | > 1.5 | Various folded conformations with potential for some steric strain. |

| This table is interactive. You can sort and filter the data. |

Note: The relative energies are hypothetical and would require quantum chemical calculations for accurate determination.

Once a set of unique conformers is generated, their relative energies must be accurately calculated using quantum chemical methods. Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, with appropriate basis sets (e.g., 6-31G* or larger) are commonly employed for geometry optimization and frequency calculations. nih.gov For even higher accuracy, coupled-cluster methods like CCSD(T) can be used, though at a significantly higher computational cost. chemrxiv.org

Dispersion corrections (e.g., D3) are crucial for accurately modeling the non-covalent interactions that are dominant in determining the conformational preferences of long-chain esters. nih.gov The choice of method represents a balance between accuracy and computational expense. chemrxiv.org

Molecular Dynamics Simulations for Conformational Landscape Exploration of Branched Esters

While quantum chemical calculations provide static pictures of stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the conformational landscape. nih.govacs.org MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational space over time.

For a branched ester like this compound, MD simulations could reveal:

The accessible conformations at a given temperature.

The timescales of transitions between different conformational states.

The influence of solvent on the conformational preferences.

Fully atomistic MD simulations are employed to examine both static and dynamic properties, providing insights into the relationship between microscopic behavior and macroscopic properties. acs.org These simulations can be performed using various force fields, such as CHARMM or AMBER, which have been parameterized to reproduce experimental data for a wide range of organic molecules. nih.gov

Prediction of Spectroscopic Properties through Theoretical Calculations

Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the experimental identification and characterization of molecules. nih.gov

NMR Spectroscopy: Chemical shifts and coupling constants can be calculated using DFT methods. By performing a Boltzmann-weighted average of the calculated spectra for the most stable conformers, a theoretical NMR spectrum can be generated that can be directly compared to experimental data. nih.gov

Infrared (IR) Spectroscopy: Vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations can predict the positions and relative intensities of the characteristic IR bands, such as the C=O stretch of the ester group. nih.gov

Mass Spectrometry: While predicting a full mass spectrum is complex, computational methods can help to understand fragmentation pathways by calculating the energies of potential fragment ions.

Table 2: Predicted Spectroscopic Data for a Representative Conformer of this compound (Hypothetical)

| Spectroscopic Technique | Predicted Feature | Value |

| ¹H NMR | Chemical Shift (δ) of H on C2 | 4.8 - 5.1 ppm |

| ¹³C NMR | Chemical Shift (δ) of C=O | 160 - 165 ppm |

| IR | C=O Stretching Frequency (ν) | 1720 - 1740 cm⁻¹ |

| This table is interactive. You can sort and filter the data. |

Note: These are typical ranges for formate esters and would need to be specifically calculated for this compound.

Structure-Reactivity Relationships Derived from Computational Studies on Branched Formate Esters

The three-dimensional structure of an ester directly influences its reactivity. solubilityofthings.com Computational studies can elucidate these relationships by:

Mapping Electrostatic Potential: The electrostatic potential surface can identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack. For a formate ester, the carbonyl carbon is a key electrophilic site.

Calculating Reaction Barriers: The energy barriers for reactions such as hydrolysis can be calculated. By comparing the activation energies for different conformers, one can determine if certain conformations are more reactive than others. The accessibility of the ester group to attacking reagents will be highly dependent on the conformation of the long alkyl chains.

Theoretical Insights into Formation Routes and Stereochemistry of Formate Esters

Formate esters can be synthesized through various routes, including the esterification of formic acid with an alcohol. researchgate.net Computational chemistry can provide insights into the mechanisms of these reactions. For the formation of this compound from 5-ethylnonan-2-ol and formic acid, theoretical calculations could be used to:

Model the Reaction Mechanism: The reaction likely proceeds through a tetrahedral intermediate. solubilityofthings.com The transition states and intermediates along the reaction pathway can be located and their energies calculated to determine the rate-determining step.

Investigate Stereochemistry: Since 5-Ethylnonan-2-ol is a chiral alcohol, the stereochemistry of the reaction is of interest. Theoretical models can help to understand if the reaction proceeds with retention or inversion of configuration at the chiral center, although esterification at the acyl-oxygen bond does not affect the stereocenter of the alcohol.

Studies on the enzymatic synthesis of formate esters have also been conducted, and computational methods like molecular docking could be used to model the binding of the substrate within the enzyme's active site. google.com

Environmental Fate and Biotransformation of Branched Formate Esters

Hydrolytic Degradation Pathways in Aquatic and Terrestrial Environments

The hydrolysis of formate (B1220265) esters, such as 5-Ethylnonan-2-yl formate, is a significant degradation pathway in both aquatic and terrestrial environments. This process involves the cleavage of the ester bond, yielding the corresponding alcohol (5-ethylnonan-2-ol) and formic acid. The rate of hydrolysis is influenced by pH and temperature. nih.gov

In neutral aqueous media, the hydrolysis of alkyl formates can be autocatalytic, where the formic acid produced during the reaction accelerates further degradation. researchgate.net The rate of hydrolysis generally increases with the size of the alkyl group, as observed in the series from methyl formate to ethyl formate. researchgate.net For branched secondary alkyl formates like this compound, the hydrolysis likely proceeds through an SN1 or SN2 mechanism, depending on the specific conditions. rsc.orgchemistrysteps.com In acidic conditions, the carbonyl group is protonated, making it more susceptible to nucleophilic attack by water. nih.gov Conversely, in basic conditions, hydroxide (B78521) ions directly attack the carbonyl carbon. nih.gov

The structure of the alkyl group plays a crucial role in the hydrolysis rate. Studies on secondary alkyl sulfonates, which can serve as analogs, show that branching and steric hindrance can significantly affect the reaction rate. rsc.org For instance, the hydrolysis of secondary alkyl halides, another analogous reaction, is often carried out with water and is influenced by the potential for carbocation rearrangements. chemistrysteps.com While direct hydrolysis of secondary alkyl halides can be slow, it is a viable pathway. google.com The process can be facilitated by polymer-supported formate, leading to the formation of the corresponding alcohol. epa.gov

Atmospheric Oxidation Mechanisms Involving Reactive Species (e.g., Hydroxyl Radicals)

Once in the atmosphere, formate esters are subject to oxidation, primarily initiated by hydroxyl (OH) radicals during the day. mdpi.combioline.org.br The reaction with OH radicals involves the abstraction of a hydrogen atom from the ester molecule. researchgate.net The site of hydrogen abstraction depends on the structure of the ester. For saturated esters, the order of reactivity for H-abstraction is generally OCH2 > CCH2 > HC(O)O > OCH3 > CH3C(O)O. researchgate.net

In the case of this compound, the presence of numerous secondary C-H bonds in the ethyl and nonyl chains provides multiple sites for OH radical attack. The resulting alkyl radical then reacts with molecular oxygen to form a peroxy radical. These peroxy radicals can undergo further reactions, leading to the formation of various degradation products, including aldehydes, ketones, and smaller carboxylic acids. epa.gov The atmospheric lifetime of a formate ester is determined by its reaction rate with OH radicals. For comparison, the atmospheric lifetime of methyl acetate (B1210297) initiated by OH radicals is estimated to be around 44 days. researchgate.net However, larger and more complex esters can have shorter lifetimes. For example, the reaction of cis-3-hexenylformate with OH radicals is relatively fast, leading to a short atmospheric lifetime. bioline.org.br

Microbial Degradation and Biotransformation Processes of Formate Esters

Microbial activity is a key factor in the breakdown of formate esters in soil and water. nih.govnih.gov Bacteria and fungi can utilize these esters as a source of carbon and energy. researchgate.net The initial step in the microbial degradation of esters is typically hydrolysis, catalyzed by esterase enzymes, to produce the corresponding alcohol and carboxylic acid. nih.govnih.gov

Identification of Microorganisms Involved in Branched Ester Degradation

A wide variety of microorganisms have been shown to degrade esters. For instance, Pseudomonas and Micrococcus species are known to hydrolyze phthalate (B1215562) esters. nih.govnih.gov While specific studies on this compound are limited, it is expected that common soil and aquatic microorganisms possessing esterase activity would be capable of its degradation. The degradation of the herbicide MCPA, which contains an ether linkage, is carried out by soil microorganisms possessing specific enzymes. wikipedia.org This suggests that microbes can evolve to break down complex synthetic compounds. The production of branched-chain esters has been demonstrated in engineered E. coli, highlighting the metabolic potential of microorganisms to handle such structures. nih.gov

Elucidation of Metabolic Pathways for Formate Ester Biodegradation

The primary metabolic pathway for formate ester biodegradation begins with enzymatic hydrolysis. nih.gov Following the initial hydrolysis of this compound to 5-ethylnonan-2-ol and formic acid, the resulting alcohol and acid are further metabolized. The long-chain alcohol, 5-ethylnonan-2-ol, can be oxidized to the corresponding ketone or carboxylic acid, which then enters central metabolic pathways such as the beta-oxidation cycle. Formic acid can be utilized by some microorganisms or may be oxidized to carbon dioxide. nih.gov The complete aerobic degradation of organic compounds ultimately yields carbon dioxide, water, and microbial biomass. researchgate.net In anaerobic environments, the degradation products can include methane (B114726) and organic acids. researchgate.net

Photochemical Transformation Mechanisms of Branched Formate Esters

Photochemical degradation, or photolysis, is another potential environmental fate for formate esters, particularly in the atmosphere and surface waters. This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds within the molecule. cdnsciencepub.com For simple alkyl formates, photolysis can lead to intramolecular rearrangements and dissociation processes. cdnsciencepub.com

The primary photochemical processes for esters can vary depending on the wavelength of light and the structure of the ester. cdnsciencepub.com For methyl formate, a dominant pathway upon photoexcitation is the cleavage of the α-C-O bond. aip.org In the case of this compound, with its more complex structure, various bond fissions are possible. The presence of a β-hydrogen in the alkyl group can also lead to specific intramolecular rearrangement processes. cdnsciencepub.com The photochemical reduction of alkenes can be mediated by formates, indicating their potential to participate in complex photochemical reactions. acs.org

Development of Predictive Models for Environmental Persistence and Transformation (e.g., Structure-Activity Relationships)

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the environmental fate and persistence of chemicals when experimental data are limited. nih.govrsc.orgecetoc.org These models correlate the chemical structure of a compound with its physicochemical properties and reactivity. researchgate.net

For formate esters, QSAR models can be developed to predict key environmental parameters such as hydrolysis rates, atmospheric oxidation rates, and biodegradability. For instance, the rate of hydrolysis can be correlated with molecular descriptors that represent the steric and electronic properties of the ester. nih.gov Similarly, the rate of atmospheric oxidation by OH radicals can be estimated based on the number and type of C-H bonds in the molecule. nih.gov

The development of robust QSAR models requires a comprehensive dataset of experimental values for a range of related compounds. nih.gov For branched esters like this compound, models would need to account for the effects of branching on properties such as water solubility, vapor pressure, and susceptibility to microbial attack. Molecular connectivity indices are one type of descriptor that has been successfully used in QSAR modeling for persistent organic pollutants. nih.gov

Interactive Data Table: Estimated Environmental Fate Parameters for Branched Formate Esters

| Parameter | Predicted Value for this compound | Basis for Estimation |

| Hydrolysis Half-Life | Days to weeks | General trend of increasing hydrolysis rate with alkyl chain size researchgate.net and comparison to other secondary alkyl esters. rsc.org |

| Atmospheric Oxidation Half-Life (vs. OH radical) | Hours to days | Based on the high number of abstractable hydrogens and comparison to other large esters. bioline.org.brresearchgate.net |

| Biodegradability | Readily biodegradable | Assumed based on the general biodegradability of esters by common microorganisms. nih.govnih.gov |

Academic Relevance and Future Research Directions for 5 Ethylnonan 2 Yl Formate

Role as a Model Compound in Fundamental Organic Chemistry and Stereochemistry Studies

The molecular architecture of 5-Ethylnonan-2-yl formate (B1220265), specifically its possession of two distinct chiral centers at the C2 and C5 positions, renders it an exemplary model compound for advanced studies in stereochemistry. The existence of four possible stereoisomers—(2R,5R), (2S,5S), (2R,5S), and (2S,5R)—provides a rich platform for investigating the influence of stereoisomerism on the physical, chemical, and biological properties of molecules.

Future research can focus on the stereoselective synthesis of each of the four isomers of 5-Ethylnonan-2-yl formate. Developing and optimizing synthetic pathways to selectively produce one stereoisomer over the others would be a significant challenge and a valuable contribution to the field of asymmetric synthesis. Such studies would allow for a detailed examination of how the spatial arrangement of the ethyl and formate groups influences reaction kinetics, product distributions, and interactions with other chiral molecules. Furthermore, the separation and characterization of these diastereomers and enantiomers would drive innovation in chiral chromatography and spectroscopy techniques. In pharmacology, it is well-established that different isomers of a chiral drug can have varied pharmacokinetic profiles and biological activities, making the ability to separate and analyze them crucial. biopharmaservices.com

Interdisciplinary Research in Astrobiology and the Formation of Complex Organic Molecules

Astrobiology seeks to understand the origins of life and the potential for life elsewhere in the universe, with a major focus on identifying abiotic sources of organic compounds. nasa.gov The detection of simple esters like methyl formate (CH₃OCHO) and ethyl formate (C₂H₅OCHO) in star-forming regions such as Sagittarius B2(N) and the W51 e2 hot molecular core has been a landmark discovery, suggesting that the building blocks of life could be common in the interstellar medium (ISM). aanda.orgaanda.orgnih.govoup.com These discoveries have opened the door to understanding how complex organic molecules (COMs), defined as molecules with six or more atoms, form in space. nih.gov

Current theories suggest that many COMs form on the surfaces of icy dust grains in cold, dense interstellar clouds. nih.govresearchgate.net The detection of ethyl formate, the next step in complexity from the more abundant methyl formate, indicates that sequential chemical additions on grain surfaces are a likely formation route. aanda.org this compound represents a significantly more complex branched ester. Proposing it as a target for detection in the ISM pushes the boundaries of astrochemistry. While its direct detection is a formidable challenge, its potential presence raises fundamental questions:

What chemical pathways could lead to the formation of such a large, branched ester in interstellar conditions?

Could the reaction of larger alcohols and formic acid, or radical-radical coupling mechanisms on ice mantles, produce this level of complexity?

Recent studies have shown that complex organics can appear in star-forming regions much earlier than previously thought, even in cold, pre-stellar cores. nasa.gov Research into the formation pathways of molecules like this compound could provide critical insights into the full inventory of organic material available for incorporation into newly forming planets, a key step in prebiotic chemistry. nih.govnasa.gov

Advancements in Sustainable Synthesis Strategies for Branched Formate Esters

The principles of "green chemistry" are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, energy consumption, and the use of hazardous substances. Traditional chemical synthesis of esters often involves harsh conditions and produces significant waste. mdpi.comnih.gov Biocatalysis, particularly the use of enzymes like lipases, has emerged as a powerful and sustainable alternative. mdpi.com

Research has successfully demonstrated the biocatalytic synthesis of various branched-chain esters in solvent-free systems using immobilized lipases such as Novozym® 435. mdpi.comresearchgate.net These processes offer mild reaction conditions and the potential for enzyme reuse over multiple cycles, enhancing economic viability. mdpi.comresearchgate.net For instance, the enzymatic synthesis of phenethyl formate has been optimized to achieve high conversion yields at moderate temperatures. mdpi.comnih.gov Similarly, a fungal Baeyer–Villiger monooxygenase (BVMO) has been shown to effectively transform aliphatic aldehydes into their corresponding formate esters. conicet.gov.ar

Future research should focus on applying these sustainable strategies to the synthesis of this compound. Key research objectives would include:

Screening different immobilized lipases for their efficiency in catalyzing the esterification of 5-ethylnonan-2-ol with formic acid.

Optimizing reaction parameters (temperature, substrate molar ratio, enzyme concentration) in a solvent-free medium to maximize conversion and yield.

Investigating the stereoselectivity of enzymatic synthesis to see if a particular stereoisomer of this compound can be preferentially produced.

Developing a process with high biocatalyst reusability to create an economically and environmentally sound method for producing this and other complex branched esters.

Innovations in Analytical Methodologies for Complex Isomer Identification and Quantification

The structural complexity of this compound, with its four potential stereoisomers, presents a significant analytical challenge. Standard mass spectrometry (MS) alone cannot distinguish between isomers as they share the same molecular weight. biopharmaservices.comresearchgate.net Therefore, the development of robust analytical methods is essential for any meaningful study of this compound.

Innovations in analytical chemistry provide a pathway for resolving and quantifying complex isomeric mixtures. azolifesciences.com Future research in this area should leverage a combination of advanced techniques:

Chromatography: Coupling high-resolution gas or liquid chromatography (GC or LC) with MS is critical for separating isomers before detection. biopharmaservices.com The use of chiral stationary phases in GC or LC columns can enable the separation of enantiomers.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which is crucial for confirming the elemental composition of the molecule and its fragments, thereby increasing confidence in its identification within complex mixtures. azolifesciences.com

Ion Mobility Spectrometry (IMS): IMS, when coupled with MS (IMS-MS), separates ions based not only on their mass-to-charge ratio but also on their size, shape, and charge distribution. researchgate.netnih.gov This technique has proven highly effective for separating structural isomers and even stereoisomers that are indistinguishable by MS alone. nih.gov

Infrared Spectroscopy: Gas chromatography combined with solid-phase Fourier-transform infrared spectroscopy (GC/IR) offers an orthogonal analytical technique that can differentiate isomers based on their unique vibrational spectra, providing definitive structural information. ojp.gov

Applying these cutting-edge methods would not only allow for the unambiguous identification and quantification of each this compound isomer but also contribute to the broader development of analytical protocols for other complex isomeric molecules.

Exploration of Uncharted Reactivity and Derivatization Pathways for this compound

The formate ester functional group is a versatile handle for further chemical transformations. While the fundamental reactivity of esters is well-known, the specific pathways for a complex molecule like this compound remain unexplored. Investigating its reactivity could uncover novel chemical behaviors and lead to the synthesis of new derivatives with unique properties.

Future research could explore several key reaction pathways:

Hydrolysis: Studying the acid- and base-catalyzed hydrolysis of this compound to produce 5-ethylnonan-2-ol and formic acid. A key focus would be to determine if the reaction rates differ between the various stereoisomers, which would provide insight into stereoelectronic effects.

Transesterification: Reacting this compound with different alcohols under acidic or basic conditions to synthesize a library of new, complex branched esters. This would be a modular approach to creating novel compounds from a single precursor.

Reduction: The reduction of the formate ester using reagents like lithium aluminum hydride would yield 5-ethylnonan-2-ol and methanol (B129727). This pathway could be part of a synthetic sequence to modify the molecule further.

Organometallic Reactions: Investigating the reaction of this compound with organometallic reagents, such as Grignard reagents, could lead to the formation of ketones or tertiary alcohols, depending on the reaction conditions. The stereochemical outcome of such additions would be of significant fundamental interest.

By systematically studying these and other reactions, chemists can map the reactivity landscape of this complex formate ester, potentially leading to new synthetic methodologies and the creation of novel molecules with applications in materials science, fragrance chemistry, or as probes for biological systems.

Q & A

Q. How can interdisciplinary approaches enhance research on this compound’s applications?

Q. What data management practices are critical for long-term studies on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.